![molecular formula C29H30N2O B2605063 (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one CAS No. 692287-50-6](/img/structure/B2605063.png)
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one, or simply benzimidazole, is a heterocyclic organic compound with a wide range of applications in the scientific world. It has been used for decades in research and development, and has been found to have a variety of beneficial effects in the laboratory setting. Benzimidazole has been used in the synthesis of many organic compounds, and its ability to form stable bonds with other molecules makes it a valuable tool for scientists. In addition, benzimidazole has been found to have a number of biochemical and physiological effects, and has been used in a variety of medical and pharmaceutical applications.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis Techniques : A study by Reddy and Reddy (2010) discussed the synthesis of a series of compounds including 1-(1H-benzimidazol-2-yl)-3-(substituted phenyl)prop-2-en-1-ones, achieved through the condensation of 2-acetyl benzimidazoles with different aromatic aldehydes. These compounds were screened for antibacterial and antifungal activity, with some showing promising results (V. Reddy & K. R. Reddy, 2010).
Antimicrobial Activity : Kunduru, Reddy, and Boche (2014) synthesized a novel series of 4-(1H-benzo[d]imidazol-2-yl)-6-phenyl-2-pyrimidinamines, which showed antimicrobial activity against various microorganisms (Ravinder Reddy Kunduru, Malla Reddy Vanga, Srinivas Boche, 2014).
Molecular Modeling and Anticancer Studies
EGFR Antagonists for Cancer Treatment : Chhajed et al. (2016) reported the design of EGFR antagonists, synthesized for potential use as anticancer agents. These compounds demonstrated promising cytotoxic activity against colorectal and lung cancer cell lines (S. Chhajed, S. Sonawane, C. Upasani, S. Kshirsagar, Pramodkumar P. Gupta, 2016).
Corrosion Inhibition : Yadav et al. (2013) explored benzimidazole derivatives as inhibitors for mild steel corrosion, demonstrating their effectiveness in increasing concentration and following the Langmuir adsorption isotherm (M. Yadav, D. Behera, Sumit Kumar, R. Sinha, 2013).
Synthesis of Novel Compounds
Microwave-Mediated Synthesis : Darweesh et al. (2016) conducted efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, highlighting the versatility of these compounds for synthesizing a variety of derivatives (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, A. Farag, 2016).
Antihypertensive Activity : Sharma, Kohli, and Sharma (2010) synthesized Benzimidazole derivatives and screened them for antihypertensive activity, demonstrating significant results (Mukesh C. Sharma, D. Kohli, Smita Sharma, 2010).
Crystal Structure and Synthesis
- Crystal Structure Analysis : Hranjec, Pavlović, and Karminski-Zamola (2009) reported on the synthesis and crystal structure of benzimidazole substituted acrylonitriles and benzimidazo[1, 2-a]quinolines, providing insight into the molecular and crystal structures of these compounds (M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2009).
Propriétés
IUPAC Name |
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O/c1-2-3-4-5-6-9-23-12-14-24(15-13-23)16-21-29(32)25-17-19-26(20-18-25)31-22-30-27-10-7-8-11-28(27)31/h7-8,10-22H,2-6,9H2,1H3/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBUNDICCAGKCP-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.